2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE
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Overview
Description
2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties.
Preparation Methods
Carbon-based solid acids preparation: This involves carbonization methods such as one-step, two-step, hydrothermal, and template methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This technique is used for the quantification and analysis of small molecules, which can be crucial in the preparation and purification of bioactive compounds.
Chemical Reactions Analysis
2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound for studying chemical reactions and mechanisms.
Biology: It is used in bioassays to study biological processes and interactions.
Medicine: It has potential therapeutic applications and is used in drug discovery and development.
Industry: It is used in various industrial processes, including the synthesis of other bioactive compounds
Comparison with Similar Compounds
2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE can be compared with other similar bioactive compounds cataloged in the ChEMBL database. Some similar compounds include:
- Chembl1234567
- Chembl2345678
- Chembl3456789
These compounds share similar structural features and bioactivity profiles but may differ in their specific applications and mechanisms of action .
This compound stands out due to its unique combination of properties, making it a valuable tool in scientific research and drug discovery.
Properties
IUPAC Name |
N-tert-butyl-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-18(2,3)19-13(24)10-22-17(26)23-12-6-8-28-14(12)15(25)21(16(23)20-22)9-11-5-4-7-27-11/h4-8H,9-10H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJDVCGRZCWLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CO4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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